REACTION_CXSMILES
|
[OH:1][C:2]([C:4](F)(F)F)=O.OC(C(F)(F)F)=O.[F:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.C(=O)([O-])[O-].[K+].[K+].BrCCO.BrC(O)C>C(#N)C>[F:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][N:21]([CH2:4][CH2:2][OH:1])[CH2:20][CH2:19]1 |f:0.1.2,3.4.5|
|
Name
|
1-(2-Fluoroethyl)piperazine diTFA salt
|
Quantity
|
464 mg
|
Type
|
reactant
|
Smiles
|
OC(=O)C(F)(F)F.OC(=O)C(F)(F)F.FCCN1CCNCC1
|
Name
|
|
Quantity
|
889 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
95 μL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
95 μL
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated at 85° C. for a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol (saturated with ammonia) (92/8)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FCCN1CCN(CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |